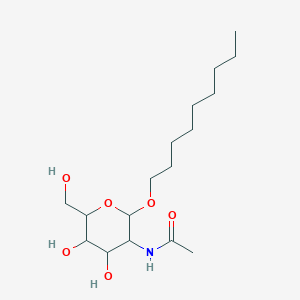![molecular formula C16H19ClN2O3 B13402206 (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reduction of a nitro compound to an amine, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: An aromatic heterocycle with similar structural features.
Pyrrole: Another aromatic heterocycle with nitrogen in the ring
Uniqueness
What sets (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride apart from similar compounds is its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets in ways that other compounds cannot, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C16H19ClN2O3 |
|---|---|
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H |
InChI-Schlüssel |
LUAUJCGKCGBAKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
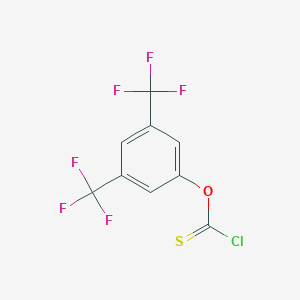
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
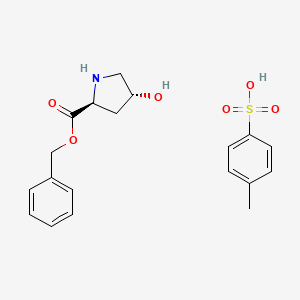
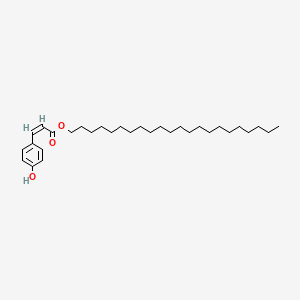

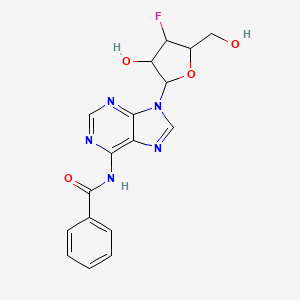
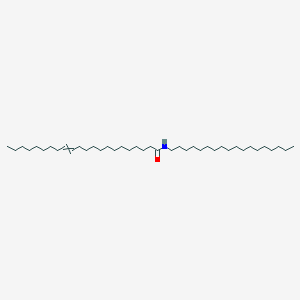
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
